molecular formula C17H12N4O6 B11998283 4-hydroxy-N'-(4-nitrobenzoyl)-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

4-hydroxy-N'-(4-nitrobenzoyl)-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B11998283
M. Wt: 368.30 g/mol
InChI Key: WJGSUYHOLFTXSN-UHFFFAOYSA-N
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Description

4-hydroxy-N’-(4-nitrobenzoyl)-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a nitrobenzoyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-(4-nitrobenzoyl)-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nitration reaction, where the quinoline derivative is treated with a mixture of concentrated nitric and sulfuric acids.

    Formation of the Carbohydrazide Moiety: The carbohydrazide moiety is introduced by reacting the nitrobenzoyl-quinoline intermediate with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-(4-nitrobenzoyl)-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the compound.

    Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

4-hydroxy-N’-(4-nitrobenzoyl)-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-(4-nitrobenzoyl)-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N’-(2-thienylmethylene)benzohydrazide
  • 4-hydroxy-N’-(2-methoxybenzylidene)benzohydrazide
  • 4-hydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide

Uniqueness

4-hydroxy-N’-(4-nitrobenzoyl)-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to the presence of both the quinoline core and the nitrobenzoyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12N4O6

Molecular Weight

368.30 g/mol

IUPAC Name

4-hydroxy-N'-(4-nitrobenzoyl)-2-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C17H12N4O6/c22-14-11-3-1-2-4-12(11)18-16(24)13(14)17(25)20-19-15(23)9-5-7-10(8-6-9)21(26)27/h1-8H,(H,19,23)(H,20,25)(H2,18,22,24)

InChI Key

WJGSUYHOLFTXSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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